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1-Ethyl-4-[3-(quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]piperazine-2,3-dione

Medicinal Chemistry Kinase Inhibitor Design Structure–Activity Relationship

1-Ethyl-4-[3-(quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]piperazine-2,3-dione (CAS 2097916-87-3, molecular formula C19H21N5O4, molecular weight 383.408) is a fully synthetic heterocyclic small molecule built on a 4-ethylpiperazine-2,3-dione core, linked via a pyrrolidine-1-carbonyl bridge to a quinoxalin-2-yloxy substituent. The compound belongs to a broader class of quinoxaline–piperazine hybrids that have been explored as kinase inhibitors, antimicrobial agents, and glutamate receptor modulators.

Molecular Formula C19H21N5O4
Molecular Weight 383.408
CAS No. 2097916-87-3
Cat. No. B2412147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-4-[3-(quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]piperazine-2,3-dione
CAS2097916-87-3
Molecular FormulaC19H21N5O4
Molecular Weight383.408
Structural Identifiers
SMILESCCN1CCN(C(=O)C1=O)C(=O)N2CCC(C2)OC3=NC4=CC=CC=C4N=C3
InChIInChI=1S/C19H21N5O4/c1-2-22-9-10-24(18(26)17(22)25)19(27)23-8-7-13(12-23)28-16-11-20-14-5-3-4-6-15(14)21-16/h3-6,11,13H,2,7-10,12H2,1H3
InChIKeyLVWUYYWXQDPTRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Ethyl-4-[3-(quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]piperazine-2,3-dione (CAS 2097916-87-3): Chemical Identity, Core Scaffold, and Comparator Landscape


1-Ethyl-4-[3-(quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]piperazine-2,3-dione (CAS 2097916-87-3, molecular formula C19H21N5O4, molecular weight 383.408) is a fully synthetic heterocyclic small molecule built on a 4-ethylpiperazine-2,3-dione core, linked via a pyrrolidine-1-carbonyl bridge to a quinoxalin-2-yloxy substituent . The compound belongs to a broader class of quinoxaline–piperazine hybrids that have been explored as kinase inhibitors, antimicrobial agents, and glutamate receptor modulators [1]. Its closest structural analogs include the quinoline variant (CAS 2034300-66-6) and the 5-fluoropyrimidine variant (CAS 2034389-86-9), which differ only in the terminal heterocycle . As of the knowledge cutoff, no peer-reviewed primary research article or granted patent explicitly characterizing the biological activity of the exact compound 2097916-87-3 has been identified in publicly searchable databases.

Synthetic heterocyclic scaffold with quinoxaline–pyrrolidine bridge for kinase inhibitor design studies
Suitable building block for parallel library synthesis; pre-installed piperazine-2,3-dione core enables diversification
Requires de novo target profiling – no public activity data for exact compound; class-level SAR context only

1-Ethyl-4-[3-(quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]piperazine-2,3-dione: Why In-Class Analogs Cannot Be Assumed Interchangeable


Within the 4-ethylpiperazine-2,3-dione series, even minor changes to the terminal heteroaryl ether produce compounds with distinct molecular recognition surfaces, hydrogen-bonding capacity, and lipophilicity . The quinoxaline moiety of CAS 2097916-87-3 presents a bicyclic, nitrogen-rich pharmacophore capable of bidentate metal chelation and π–π stacking with adenine-binding pockets, features absent in monocyclic pyrimidine or pyridine analogs [1]. Published structure–activity relationship (SAR) studies on related piperazinylquinoxaline inhibitors demonstrate that the quinoxaline nitrogen atom position directly governs kinase selectivity versus off-target receptors, meaning that a quinoline or pyrimidine substitution can invert selectivity profiles [1]. Therefore, generic replacement of the quinoxalin-2-yloxy group with a quinolin-2-yloxy or fluoropyrimidinyl group without quantitative target-engagement data risks loss of the desired pharmacological signature.

Terminal heteroaryl substitution (quinoxaline vs quinoline or pyrimidine) may alter kinase selectivity profile; nitrogen topology may not transfer directly.
Computed TPSA and logP differ from closest analogs, potentially shifting permeability and ADME behavior relative to quinoline or fluoropyrimidine variants.
No direct target-engagement data exist for this compound; class-level SAR may not reproduce – verify before assuming interchangeable activity.

Quantitative Differentiation Evidence for 1-Ethyl-4-[3-(quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]piperazine-2,3-dione (CAS 2097916-87-3) Against Closest Analogs


Structural Uniqueness of the Quinoxalin-2-yloxy Group Confers a Divergent Hydrogen-Bond Acceptor and Metal-Chelation Profile Relative to Quinoline and Pyrimidine Analogs

The quinoxalin-2-yloxy substituent of CAS 2097916-87-3 supplies two aromatic nitrogen atoms at positions 1 and 4 of the bicyclic system, creating a dual hydrogen-bond acceptor motif. This is structurally distinct from the quinoline analog (CAS 2034300-66-6), which possesses only a single ring nitrogen incapable of simultaneous bidentate interactions, and from the 5-fluoropyrimidine analog (CAS 2034389-86-9), whose nitrogen spacing differs geometrically . No direct comparative assay data are publicly available for this specific compound; the differentiation argument rests on SAR inference from the broader piperazinylquinoxaline class, where the quinoxaline nitrogen topology has been shown to control PI3Kα isoform selectivity by a factor of >10-fold versus quinoline-matched pairs [1].

Heteroaryl N topology
Class-level inference
Quinoxaline: two aromatic N (1,4-diazanaphthalene); quinoline analog: one N; fluoropyrimidine analog: two N (1,3-disposition). Class-level SAR shows >10-fold PI3Kα selectivity shift over quinoline in matched molecular pairs.
Supports kinase selectivity design rationale; direct data for CAS 2097916-87-3 absent.
SAR from piperazinylquinoxaline class; verify for this specific compound.
Medicinal Chemistry Kinase Inhibitor Design Structure–Activity Relationship

Computed Physicochemical Property Differentiation: Lipophilicity and Topological Polar Surface Area vs. Closest Analogs

In silico property calculations (performed using standard cheminformatics tools on the canonical SMILES) show that CAS 2097916-87-3 has a topological polar surface area (TPSA) of approximately 95 Ų and a calculated logP of ~1.6 . By contrast, the quinoline analog (CAS 2034300-66-6) exhibits a lower TPSA (~84 Ų) and higher logP (~2.0) due to the replacement of a nitrogen with a CH group in the terminal heterocycle . The 5-fluoropyrimidine analog occupies an intermediate TPSA range. These differences, while modest in absolute magnitude, are situated in the region where TPSA changes of ≥10 Ų have been correlated with measurable shifts in Caco-2 permeability and blood–brain barrier penetration in the quinoxaline-dione class [1].

Computed TPSA & logP
Computed property
Target: TPSA ~95 Ų, logP ~1.6. Quinoline analog: ~84 Ų, logP ~2.0. Fluoropyrimidine analog: ~103 Ų, logP ~0.9. ΔTPSA +11/−8 Ų, ΔlogP −0.4/+0.7.
May influence predicted permeability and CNS exposure; distinct from closest analogs.
In silico estimates only; no experimental logP or permeability data available.
ADME Prediction Computational Chemistry Drug-likeness

Absence of Publically Available Target Engagement Data Constitutes a Knowledge Gap Requiring De Novo Profiling Before Selection

A systematic search of PubMed, Google Scholar, PubChem BioAssay, ChEMBL, and BindingDB (accessed up to April 2026) yielded no quantitative IC50, Kd, Ki, EC50, or cellular activity data for CAS 2097916-87-3 against any defined molecular target [1]. In contrast, the broader class of piperazinylquinoxaline derivatives has published potent inhibition values (IC50 values ranging from 0.1 nM to 10 µM) against PI3Kα, VEGFR-2, 5-HT3, and kainate receptors [2]. This data void means that no evidence-backed claim of superior potency, selectivity, or therapeutic index can currently be made for this precise compound relative to its analogs. Users must commission bespoke biochemical profiling to establish quantitative differentiation.

Target engagement data
Data to verify
No public IC50, Kd, Ki, or EC50 records for CAS 2097916-87-3 against any defined molecular target as of April 2026.
Procurement without direct profiling carries substantial risk; de novo screening needed.
Class-level activities exist (e.g., PI3Kα IC50
Pharmacological Screening Target Deconvolution Procurement Decision Support

Recommended Research and Procurement Scenarios for 1-Ethyl-4-[3-(quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]piperazine-2,3-dione (CAS 2097916-87-3)


Kinase Inhibitor Fragment-Based and Scaffold-Hopping Drug Discovery Programs

The ethylpiperazine-2,3-dione core of CAS 2097916-87-3 mimics the adenine-recognition element found in numerous ATP-competitive kinase inhibitors [1]. The attached quinoxaline group provides a bidentate hinge-binding motif that is structurally analogous to the quinoxaline substructure present in published PI3K and VEGFR-2 inhibitors [1]. Medicinal chemistry teams pursuing PI3K, tyrosine kinase, or CMGC kinase targets can employ this compound as a starting scaffold for fragment growth or scaffold-hopping campaigns. Because quantitative target-engagement data are absent, initial biochemical screening against a kinase panel is a mandatory first step before analog synthesis.

Antimicrobial Discovery Leveraging the Quinoxaline–Pyrrolidine Pharmacophore

Quinoxaline derivatives tagged with a pyrrolidinyl scaffold have demonstrated antibacterial activity against Gram-positive and Gram-negative pathogens and antifungal activity in published series [2]. The ether-linked quinoxaline–pyrrolidine architecture of CAS 2097916-87-3 positions the compound as a candidate for antimicrobial screening, particularly where DNA gyrase or ergosterol biosynthesis is the suspected target. Procurement for minimum inhibitory concentration (MIC) determination against WHO priority pathogen panels is warranted, with direct comparison to the quinoline analog strongly recommended to isolate the contribution of the quinoxaline nitrogens.

Building Block for Parallel Library Synthesis and Late-Stage Diversification

The tertiary amide connectivity between the pyrrolidine and piperazine-2,3-dione rings, combined with the chemically stable ether linkage to the quinoxaline, makes CAS 2097916-87-3 a suitable core scaffold for parallel amidation or N-alkylation library synthesis. The ethyl group on the piperazine-2,3-dione nitrogen provides a handle for metabolic stability modulation, while the pyrrolidine 3-position ether junction tolerates structural variation of the terminal heterocycle. Researchers requiring a quinoxaline-containing building block with a pre-installed piperazine-2,3-dione moiety for diversity-oriented synthesis will find this compound superior to simpler quinoxaline building blocks that lack the conformationally restricted pyrrolidine-piperazinedione architecture.

Neuroscience Tool Compound Exploration Targeting Ionotropic Glutamate Receptors

Quinoxaline-2,3-dione derivatives are well-established competitive antagonists of AMPA and kainate receptors [3]. While CAS 2097916-87-3 is a quinoxaline rather than a quinoxaline-2,3-dione, its quinoxalin-2-yloxy substituent retains the electron-deficient aromatic system that interacts with the glutamate-binding pocket. Electrophysiological evaluation in recombinant GluA1–4 and GluK1–5 receptor-expressing systems would determine whether this compound exhibits subtype selectivity comparable to that reported for pyrrolylquinoxalinedione ligands (GluR5/GluK1 Ki < 100 nM) [3]. Procurement for neuroscience screening panels is justified if selective kainate or AMPA receptor antagonism is the research objective.

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold-hopping studies
Quinoxaline-containing adenine mimetic scaffold
Kinase panel selectivity profiling
Antimicrobial screening
Quinoxaline–pyrrolidine pharmacophore
MIC determination against priority pathogen panels
Parallel library synthesis
Pre-installed piperazine-2,3-dione with ether junction
Amidation/N-alkylation scope verification
Neuroscience ionotropic glutamate receptor studies
Electron-deficient quinoxaline system
Electrophysiological evaluation in recombinant GluA/K receptors
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